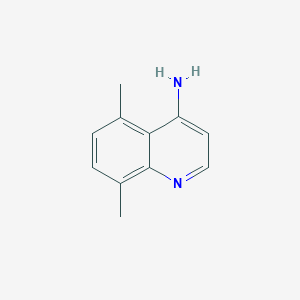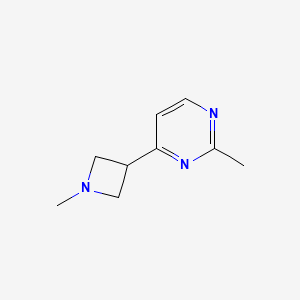
4-Amino-5,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,8-dimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,8-dimethylquinoline typically involves the Skraup synthesis, a classical method for preparing quinoline derivatives. This method includes the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions often require elevated temperatures and acidic environments to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
4-Amino-5,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-5,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Aminoquinoline: Known for its antimalarial properties, particularly in drugs like chloroquine.
5,7-Dimethylquinoline:
8-Hydroxyquinoline: Used in metal chelation and as an antimicrobial agent
Uniqueness: 4-Amino-5,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 8, along with the amino group at position 4, make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
948292-74-8 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
UMDZTIYWZSHDGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=NC2=C(C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)





![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)


![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)



